molecular formula C6H9N3O B11922747 (3-Amino-5-methylpyrazin-2-yl)methanol CAS No. 866561-44-6

(3-Amino-5-methylpyrazin-2-yl)methanol

Cat. No.: B11922747
CAS No.: 866561-44-6
M. Wt: 139.16 g/mol
InChI Key: HCTJMRYVNPPZIS-UHFFFAOYSA-N
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Description

(3-Amino-5-methylpyrazin-2-yl)methanol is a chemical compound with the molecular formula C6H9N3O It is a derivative of pyrazine, characterized by the presence of an amino group at the third position, a methyl group at the fifth position, and a hydroxymethyl group at the second position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-methylpyrazin-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrazine and methylamine.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of 2-chloropyrazine with methylamine to form 2-methylaminopyrazine.

    Amination: The next step is the amination of 2-methylaminopyrazine with ammonia to introduce the amino group at the third position, yielding 3-amino-2-methylaminopyrazine.

    Hydroxymethylation: Finally, the hydroxymethylation of 3-amino-2-methylaminopyrazine is carried out using formaldehyde under basic conditions to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-methylpyrazin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: (3-Amino-5-methylpyrazin-2-yl)carboxylic acid.

    Reduction: (3-Amino-5-methylpyrazin-2-yl)methanamine.

    Substitution: Various substituted pyrazine derivatives depending on the electrophile used.

Scientific Research Applications

(3-Amino-5-methylpyrazin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (3-Amino-5-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-5-methylpyrazine-2-carboxylic acid): Similar structure but with a carboxyl group instead of a hydroxymethyl group.

    (3-Amino-5-methylpyrazine-2-methanamine): Similar structure but with an amine group instead of a hydroxymethyl group.

    (3-Amino-5-methylpyrazine-2-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(3-Amino-5-methylpyrazin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyrazine ring

Properties

CAS No.

866561-44-6

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

(3-amino-5-methylpyrazin-2-yl)methanol

InChI

InChI=1S/C6H9N3O/c1-4-2-8-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,9)

InChI Key

HCTJMRYVNPPZIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)N)CO

Origin of Product

United States

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